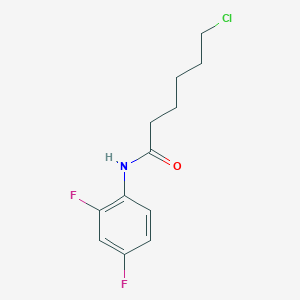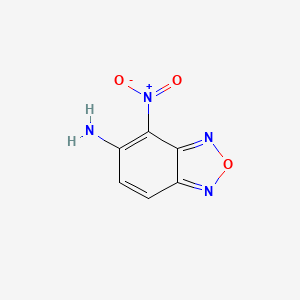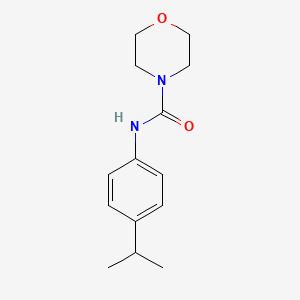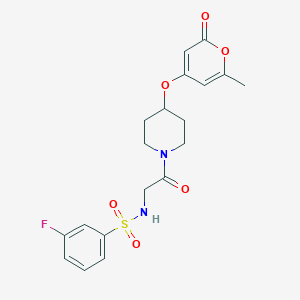
3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide” is an analytical reference standard that is structurally similar to known utopioids . It has a molecular formula of C16H22F2N2O and a formula weight of 296.4 .
Synthesis Analysis
The synthesis of similar compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: FC1=C(C=CC(C(N©[C@H]2CCCC[C@@H]2N©C)=O)=C1)F . The InChi Code for the compound is InChI=1S/C16H22F2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1 .It is soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:3) (0.25 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml) .
科学的研究の応用
Antimicrobial and Antifungal Activity
Research has indicated that fluorinated benzamide derivatives, including compounds structurally related to 3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide, exhibit significant antimicrobial and antifungal properties. For example, fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have been synthesized and evaluated for their antifungal and antibacterial activity, showing high activity against fungi and Gram-positive microorganisms, with some derivatives also displaying activity against Gram-negative strains (Carmellino et al., 1994). This suggests potential applications in developing new antimicrobial agents.
Synthesis and Chemical Reactivity
The synthesis of fluorinated compounds often involves novel reactions that can be applied to create structurally diverse molecules for pharmaceutical and agrochemical uses. For instance, research into the nucleophilic vinylic substitution (S(N)V) reaction of gem-difluoroenamides has led to the development of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the unique electrophilic reactivity conferred by the presence of fluorine atoms (Meiresonne et al., 2015).
Supramolecular Chemistry and Material Science
Fluorinated benzamides have also found applications in supramolecular chemistry and material science. For example, N-(thiazol-2-yl) benzamide derivatives have been synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and non-covalent interactions in gelation behavior. These findings are critical for the development of novel materials with specific properties (Yadav & Ballabh, 2020).
Novel Synthetic Methods
The exploration of new synthetic methods using fluorinated benzamides has expanded the toolbox of organic synthesis. For instance, the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers has demonstrated broad substrate compatibility and high regioselectivity, offering new pathways for the synthesis of difluorinated compounds (Cui et al., 2023).
Imaging and Diagnostic Applications
Fluorinated benzamides are also being explored for their potential in imaging and diagnostics, particularly in positron emission tomography (PET) imaging. The synthesis and evaluation of fluorine-18 labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors illustrate the promising application of fluorinated benzamides in medical imaging, providing insights into tumor biology and aiding in the development of targeted therapies (Tu et al., 2007).
Safety and Hazards
将来の方向性
The future directions for the study of “3,4-difluoro-N-(3-methylisothiazol-5-yl)benzamide” could involve further exploration of its potential applications in forensic chemistry and toxicology . Additionally, the development of new difluoromethylation reagents could open up new possibilities for the synthesis of similar compounds .
特性
IUPAC Name |
3,4-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-4-10(17-15-6)14-11(16)7-2-3-8(12)9(13)5-7/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMANTMNFZDNLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)

![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)
![1-(4-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2917755.png)
![N-(7-methyl-2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide](/img/structure/B2917756.png)
![3-(2-chloro-6-fluorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917757.png)

![2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B2917761.png)

![N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide](/img/structure/B2917766.png)
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2917767.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)